(1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Overview
Description
(1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with significant interest in organic chemistry due to its unique structural features and potential applications. The compound contains a cyclopropane ring substituted with a trifluoromethyl group and a tert-butoxycarbonyl-protected amino group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the Boc-protected amino group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted cyclopropane compounds.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of complex molecules
Biology
In biological research, this compound is used to study the effects of trifluoromethyl and amino group substitutions on biological activity. It serves as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its derivatives are investigated for their activity as enzyme inhibitors, receptor modulators, and potential drug candidates.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are employed as intermediates in the synthesis of active ingredients for crop protection and medicinal products.
Mechanism of Action
The mechanism of action of (1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amino group to interact with enzymes or receptors. The cyclopropane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
- (1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(difluoromethyl)cyclopropane-1-carboxylic acid
- (1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxamide
Uniqueness
The uniqueness of (1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid lies in its specific stereochemistry and the presence of both trifluoromethyl and Boc-protected amino groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1S,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO4/c1-8(2,3)18-7(17)14-9(6(15)16)4-5(9)10(11,12)13/h5H,4H2,1-3H3,(H,14,17)(H,15,16)/t5-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGSUQDOMSXKIH-CDUCUWFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]1(C[C@@H]1C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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